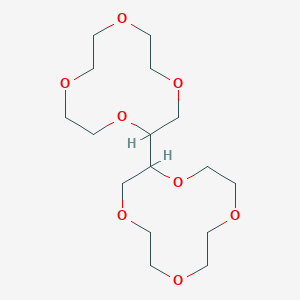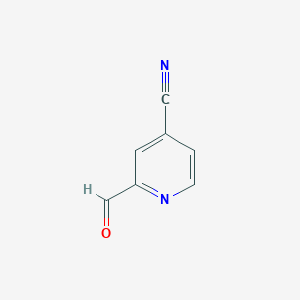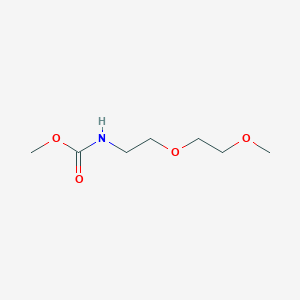
2-Chloro-4-methyl-7-aminoquinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Chloro-4-methyl-7-aminoquinoline and related derivatives involves nucleophilic aromatic substitution reactions and coupling processes. For instance, novel analogues of antimalarial agents such as hydroxychloroquine have been synthesized by substituting the chloro group at the 7-position with amino alcohols, showcasing the versatility of 4-amino-7-chloroquinoline derivatives in drug design (Nemez et al., 2023). These processes demonstrate the compound's potential as a precursor for various pharmacologically active molecules.
Molecular Structure Analysis
Molecular structure analysis of this compound derivatives reveals insights into their chemical behavior and interaction potential. The presence of chloro, methyl, and amino groups in the molecule significantly affects its electronic properties and ability to form complexes with metals or other organic molecules. Single-crystal X-ray structures of related compounds provide evidence of their stable conformations and potential for forming hydrogen bonds and other non-covalent interactions essential for biological activity (Nemez et al., 2023).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including nucleophilic aromatic substitution, which allows for the introduction of different substituents, enhancing its chemical diversity and applicability in medicinal chemistry. The compound's reactivity is influenced by the electron-donating and withdrawing effects of the substituents, which can be leveraged to synthesize derivatives with desired pharmacological properties. The synthesis of heteroaryl derivatives has demonstrated moderate to high antiplasmodial activities, indicating the significance of the quinoline core in antimalarial drug development (Casagrande et al., 2012).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its application in drug formulation and synthesis of pharmaceutical compounds. The compound's solubility in various solvents and its ability to form crystalline structures with well-defined geometries make it a valuable component in the synthesis of complex molecules. The crystal structures of related compounds have been characterized, revealing the influence of different substituents on the compound's physical properties (Egan et al., 2000).
Chemical Properties Analysis
The chemical properties of this compound, including its acidity, basicity, and reactivity towards various reagents, are fundamental to its utility in chemical synthesis and drug design. Its reactivity patterns, particularly in nucleophilic substitution reactions, enable the introduction of pharmacophore groups, highlighting its role as a versatile intermediate in the synthesis of therapeutically relevant compounds. The synthesis and evaluation of derivatives have shown promising results in overcoming drug resistance in malaria chemotherapy, underscoring the compound's potential in medicinal chemistry applications (Dola et al., 2016).
Applications De Recherche Scientifique
Antiplasmodial Activity : A study by Casagrande et al. (2012) synthesized and tested derivatives of 7-chloro-4-aminoquinoline, including compounds structurally similar to 2-Chloro-4-methyl-7-aminoquinoline, against Plasmodium falciparum. These compounds exhibited moderate to high antiplasmodial activities, with the most potent molecules inhibiting the growth of both chloroquine-sensitive and -resistant strains of P. falciparum (Casagrande et al., 2012).
Role in Malaria Chemotherapy : Dola et al. (2016) identified a novel 4-aminoquinoline derivative with curative activity against chloroquine-resistant malaria parasites for preclinical development as a blood schizonticidal agent (Dola et al., 2016).
Antiviral and Antimalarial Activities : A recent study by Mizuta et al. (2023) reports on the structural functionalization of 7-chloro-4-aminoquinoline derivatives, leading to compounds with potent anti-malarial and anti-viral effects, including against SARS-CoV-2 (Mizuta et al., 2023).
Anti-Mycobacterial Activity : Bispo et al. (2017) synthesized and evaluated three series of 7-chloro-4-aminoquinolines, including compounds structurally related to this compound, against Mycobacterium tuberculosis. The study also performed a hologram quantitative structure–activity relationship (HQSAR) analysis of these compounds (Bispo et al., 2017).
In Vitro Cytotoxicity Evaluation : Zhang et al. (2007) synthesized a series of 4-aminoquinoline derivatives and examined their cytotoxic effects on human breast tumor cell lines, highlighting the potential of 4-aminoquinoline as a prototype molecule for new anticancer agents (Zhang et al., 2007).
Mécanisme D'action
Target of Action
2-Chloro-4-methyl-7-aminoquinoline, also known as 2-chloro-4-methylquinolin-7-amine, is a derivative of 4-aminoquinoline . The 4-aminoquinoline nucleus is found ubiquitously in nature and is used in the design of bioactive compounds displaying various activities such as antimicrobial, antiviral, anti-inflammatory, immune-modulatory, and anticancer . .
Mode of Action
It is known that 4-aminoquinoline derivatives often work through nucleophilic aromatic substitution reactions . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity being exhibited (e.g., antimicrobial, antiviral, etc.).
Biochemical Pathways
4-aminoquinoline derivatives have been found to have a broad spectrum of bioactivities, suggesting they may interact with multiple pathways .
Result of Action
Given the broad spectrum of bioactivities exhibited by 4-aminoquinoline derivatives, the effects could potentially be diverse depending on the specific biological activity being exhibited .
Safety and Hazards
Orientations Futures
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues have highlighted the versatile applications of this compound in the fields of industrial and synthetic organic chemistry . Future research may focus on developing new synthesis protocols and exploring the biological and pharmaceutical activities of 2-Chloro-4-methyl-7-aminoquinoline and its derivatives .
Propriétés
IUPAC Name |
2-chloro-4-methylquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-10(11)13-9-5-7(12)2-3-8(6)9/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZYZUVHSCLRKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282125 | |
| Record name | 2-Chloro-4-methyl-7-aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114058-74-1 | |
| Record name | 2-Chloro-4-methyl-7-aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one](/img/structure/B53513.png)





![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate](/img/structure/B53528.png)


![2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid](/img/structure/B53532.png)

